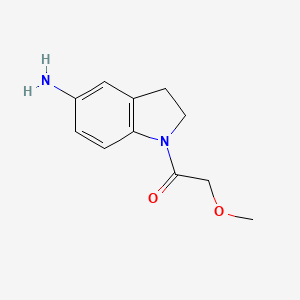
1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one
Overview
Description
1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one (1-MMEI) is an indole derivative synthesized from the reaction of 5-aminoindole and 2-methoxyethanol. It is a potential pharmaceutical agent with a wide range of therapeutic applications. 1-MMEI has been studied for its ability to modulate the activity of enzymes, receptors, and other biomolecules in the body and has been found to have anti-inflammatory, anti-nociceptive, and anti-oxidant properties.
Scientific Research Applications
Conversion of Plant Biomass to Sustainable Materials
Sustainable Chemical Feedstock
The synthesis of chemicals from plant biomass, including derivatives of furan compounds like 5-Hydroxymethylfurfural (HMF), can be related to the broader context of using indole derivatives for sustainable chemical production. Such research emphasizes the potential of plant-derived compounds in replacing non-renewable hydrocarbon sources for various industrial applications, including polymers, fuels, and pharmaceuticals (Chernyshev, Kravchenko, & Ananikov, 2017).
Tryptophan Metabolism and Its Impacts
Microbiota-Derived Tryptophan Metabolites
Tryptophan, an essential amino acid, is metabolized into several biologically active compounds, highlighting the importance of dietary amino acids in health and disease. Indole derivatives produced from tryptophan metabolism by gut bacteria have been studied for their anti-inflammatory and beneficial metabolic effects, which could potentially relate to the research interests in specific indole derivatives like the one mentioned (Galligan, 2018).
Indole Synthesis and Applications
Indole Synthesis Methods
Understanding the synthesis of indole compounds, including the development of new methods for constructing the indole nucleus, is crucial for the exploration of their applications in pharmaceuticals and other fields. This encompasses the study of various strategies for indole synthesis, possibly providing insights into the synthesis and applications of specific indole derivatives such as "1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one" (Taber & Tirunahari, 2011).
Methionine Metabolism and Health
Methionine Salvage and Health Implications
The methionine salvage pathway is vital for recycling methionine from methylthioadenosine, emphasizing methionine's role in SAM production, ethylene, and polyamine biosynthesis. Research into these pathways can offer insights into the manipulation of amino acid metabolism for therapeutic purposes, possibly relating to the broader implications of amino acid derivatives in health and disease management (Sauter, Moffatt, Saechao, Hell, & Wirtz, 2013).
properties
IUPAC Name |
1-(5-amino-2,3-dihydroindol-1-yl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-7-11(14)13-5-4-8-6-9(12)2-3-10(8)13/h2-3,6H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFVNMKJYSVPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one | |
CAS RN |
1019498-71-5 | |
| Record name | 1-(5-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B1518596.png)
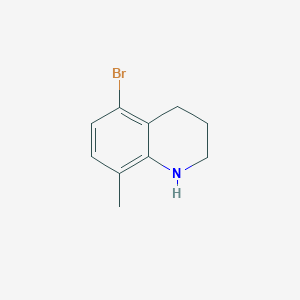
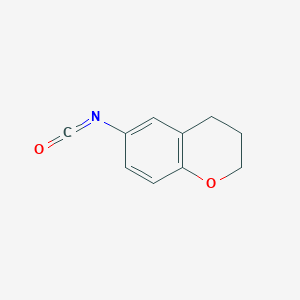
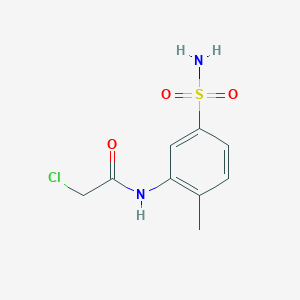
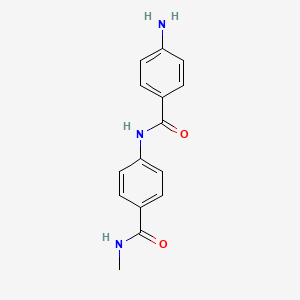
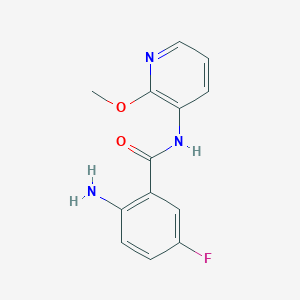
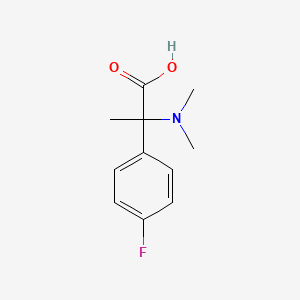
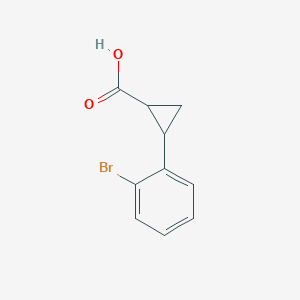
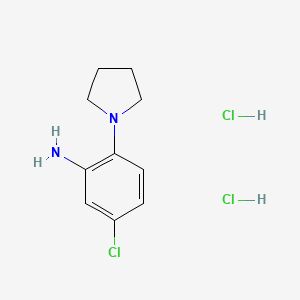
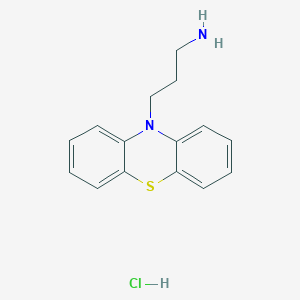

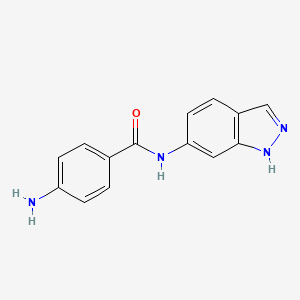
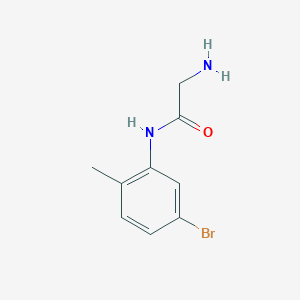
![Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate](/img/structure/B1518619.png)